12-Azido oleic acid, also known as (Z)-12-azidooctadec-9-enoic acid, is a derivative of oleic acid characterized by the presence of an azido group at the 12th carbon position. This compound is notable for its applications in biochemical research, particularly in the study of phospholipid-protein interactions within biological membranes. The molecular formula for 12-azido oleic acid is with a molecular weight of approximately 323.5 g/mol .
12-Azido oleic acid is synthesized from oleic acid, a common fatty acid found in various animal and vegetable fats and oils. Oleic acid itself is classified as a monounsaturated omega-9 fatty acid, which plays a crucial role in nutrition and biochemistry . The azido group enhances the reactivity of the molecule, making it valuable for specific scientific applications.
The synthesis of 12-azido oleic acid typically involves the azidation of oleic acid derivatives. One common method includes:
This synthetic route allows for good yields and high purity, essential for subsequent applications in research.
The structure of 12-azido oleic acid features an alkene with a cis double bond between carbons 9 and 10, along with an azido group attached to carbon 12. The chemical structure can be represented as follows:
The presence of the azido group significantly alters the compound's chemical properties compared to its parent oleic acid .
12-Azido oleic acid exhibits unique reactivity due to the azido group. Key reactions include:
The mechanism of action for 12-azido oleic acid primarily involves its incorporation into biological membranes where it interacts with proteins and other lipids. Upon activation by light, the azido group forms covalent bonds with adjacent molecules, facilitating studies on membrane dynamics and protein localization. This process aids researchers in elucidating molecular targets and signaling pathways within cells.
The physical properties of 12-azido oleic acid include:
Chemical properties include:
12-Azido oleic acid has several significant applications in scientific research:
Oleic acid (cis-9-octadecenoic acid), a monounsaturated omega-9 fatty acid abundant in animal and vegetable fats, serves as a fundamental structural component of biological membranes. Its cis-double bond introduces a kink in the hydrocarbon chain, reducing lipid packing density and increasing membrane fluidity compared to saturated counterparts [3] [10]. This geometric feature enables oleic acid to modulate critical biophysical properties such as phase behavior, curvature stress, and permeability. In model membranes (e.g., DPPC bilayers), incorporation of oleic acid decreases the elastic modulus and promotes fluid-phase formation, particularly near physiological pH where its carboxyl group exists in a mixed protonation state (pKa ≈ 8–9.4) [4].
Lipidomic studies reveal that cells maintain membrane homeostasis through compensatory remodeling when challenged with exogenous lipids. For instance, supplementation with polyunsaturated fatty acids (PUFAs) triggers an increase in saturated lipid and cholesterol synthesis to recover membrane packing density—a process abrogated by inhibiting SREBP2 transcriptional machinery [5]. Oleic acid derivatives like 12-azido oleic acid serve as precision tools to dissect these adaptive mechanisms. By mimicking native oleic acid’s behavior while carrying a chemical reporter, they enable real-time tracking of lipid trafficking, flip-flop kinetics, and membrane domain organization without significantly perturbing native biophysics [2] [9].
Table 1: Biophysical Properties of Oleic Acid in Membrane Systems
Property | Impact of Oleic Acid Incorporation | Experimental Model | Reference |
---|---|---|---|
Membrane Fluidity | ↑ Fluid phase propensity; ↓ elastic modulus | DPPC monolayers & bilayers | [4] |
Phase Behavior | Stabilizes fluid lamellar phase; inhibits gel phase | Fatty acid vesicles (pH 7–9) | [2] |
Homeostatic Compensation | Triggers saturated lipid/cholesterol upregulation | RBL cells, cardiac tissue | [5] |
Permeability | ↑ Passive diffusion of small solutes vs. phospholipid bilayers | Protocell models | [2] |
The azide group (–N₃) is strategically engineered into fatty acid probes like 12-azido oleic acid to enable bioorthogonal conjugation while minimizing metabolic disruption. Key advantages include:
Applications leverage these traits for:
Table 2: Click Chemistry Applications for 12-Azido Oleic Acid
Application | Click Conjugation Partner | Detection/Enrichment Method | Key Insight | |
---|---|---|---|---|
Global Proteomics | Azido-biotin | Streptavidin pulldown + MS/MS | Identifies novel fatty-acylated proteins | [6] |
Spatial Mapping | Azido-rhodamine | Fluorescence microscopy | Visualizes lipid droplet biogenesis | [9] |
Functional Analysis | Polyethylene glycol-alkyne | Solubility shift assays | Quantifies membrane partitioning | [9] |
Azido-fatty acids evolved from early photolabeling reagents designed to capture transient lipid-protein interactions. Initial analogues featured aromatic azides (e.g., aryl-azido) that generated highly reactive nitrenes upon UV irradiation. While effective in crosslinking, nitrenes caused nonspecific protein damage and yielded high background [3].
The 1990s saw advances with aliphatic azides (e.g., 12-azido oleic acid), which form milder singlet nitrenes or undergo Schmidt rearrangement to amines. This enhanced selectivity for target proteins. Seminal studies demonstrated their utility in:
The 2000s "click chemistry revolution" transformed azido-lipids from photolabeling tools into multifunctional probes. Key milestones include:
Table 3: Evolution of Azido-Fatty Acid Probes
Era | Probe Design | Key Limitations | Advancements | |
---|---|---|---|---|
1980s | Aryl-azido fatty acids | Nonspecific protein damage by nitrenes | First proof-of-concept for covalent labeling | [3] |
1990s | Aliphatic C12-azido acids | Requires UV activation | Improved specificity; metabolic stability | [3] |
2000s–Present | Click-compatible azido probes (e.g., 12-azido oleic acid) | Cu(I) cytotoxicity in live cells | Strain-promoted azide-alkyne cycloaddition (SPAAC); live-cell compatibility | [6] [9] |
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